3-[(3-Bromophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine
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Overview
Description
3-[(3-Bromophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Attachment of the Bromophenyl Group: The bromophenyl group can be attached through a nucleophilic substitution reaction, where a bromophenyl halide reacts with a thiol derivative to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
3-[(3-Bromophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine
- 3-[(3-Fluorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine
- 3-[(3-Methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine
Uniqueness
3-[(3-Bromophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine is unique due to the presence of the bromine atom, which can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C14H12BrN5S |
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Molecular Weight |
362.25 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H12BrN5S/c15-11-5-3-4-10(8-11)9-21-14-19-18-13(20(14)16)12-6-1-2-7-17-12/h1-8H,9,16H2 |
InChI Key |
BJWRVXNIPAUQSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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